molecular formula C19H15N3O5 B4368383 3-[(2-Methoxydibenzofuran-3-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

3-[(2-Methoxydibenzofuran-3-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

Cat. No.: B4368383
M. Wt: 365.3 g/mol
InChI Key: YFXJMLWFRSKMEF-UHFFFAOYSA-N
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Description

3-{[(2-Methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxydibenzofuran-3-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxydibenzo[b,d]furan-3-amine with a suitable carboxylic acid derivative, followed by cyclization and functional group transformations . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-{[(2-Methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: This compound may have therapeutic potential and is studied for its effects on various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxydibenzofuran-3-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of dibenzofuran and pyrazole, such as:

  • 2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
  • 3-Amino-2-methoxydibenzofuran

Uniqueness

What sets 3-[(2-Methoxydibenzofuran-3-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[(2-methoxydibenzofuran-3-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-22-9-12(19(24)25)17(21-22)18(23)20-13-8-15-11(7-16(13)26-2)10-5-3-4-6-14(10)27-15/h3-9H,1-2H3,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXJMLWFRSKMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-Methoxydibenzofuran-3-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
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3-[(2-Methoxydibenzofuran-3-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
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3-[(2-Methoxydibenzofuran-3-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
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3-[(2-Methoxydibenzofuran-3-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
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3-[(2-Methoxydibenzofuran-3-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
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3-[(2-Methoxydibenzofuran-3-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

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